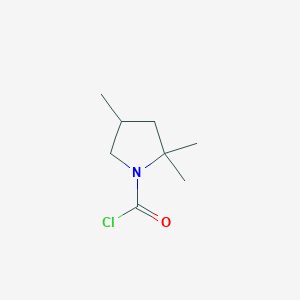

2,2,4-Trimethylpyrrolidine-1-carbonyl chloride

Description

Properties

IUPAC Name |

2,2,4-trimethylpyrrolidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-6-4-8(2,3)10(5-6)7(9)11/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRJARYBVFTYEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1)C(=O)Cl)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Catalytic Hydrogenation

Patent data reveals that catalytic hydrogenation of dihydro-pyrrole derivatives enables stereoselective formation of cis-configured pyrrolidines. For example, hydrogenation of N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole over Pd/C at 25°C quantitatively yields the saturated pyrrolidine with retained enantiomeric excess (99% ee). Applied to 2,2,4-trimethyl derivatives, this method ensures regioselective saturation while preserving methyl substituents.

Alkylation Strategies for Methyl Group Introduction

Position-specific methylation employs strong bases (e.g., LHMDS, n-BuLi) to generate alkoxide intermediates, followed by alkylation with methyl halides. The patent describes alkylation of pyrrolidine-2-carboxylates using phase-transfer catalysts (e.g., quaternary ammonium salts) to enhance reaction efficiency. Critical parameters include:

| Reaction Component | Optimal Conditions | Yield (%) |

|---|---|---|

| Base | Lithium hexamethyldisilazide | 85–92 |

| Alkylating Agent | Methyl iodide | 90 |

| Temperature | -78°C to 25°C | — |

| Catalyst | Tetrabutylammonium bromide | 88 |

This approach minimizes racemization when applied to chiral precursors, as demonstrated by the synthesis of N-tert-butoxycarbonyl-2-benzyloxycarbonyl-4-ethoxycarbonylpyrrolidine with 98.3% ee.

Carboxylic Acid Intermediate Formation

Conversion of ester or protected carboxyl groups to free carboxylic acids precedes acyl chloride synthesis.

Hydrolysis of Methyl Esters

Saponification of methyl esters using lithium hydroxide in tetrahydrofuran (THF)/water at 25°C achieves quantitative yields. For instance, hydrolysis of (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonylpyrrolidine with LiOH (1.5 equiv) overnight produces the carboxylic acid derivative without epimerization.

Oxidative Methods

Acyl Chloride Synthesis

The final step entails converting the carboxylic acid to the target acyl chloride.

Thionyl Chloride (SOCl₂) Method

Treatment of 2,2,4-trimethylpyrrolidine-1-carboxylic acid with excess SOCl₂ under reflux (70–80°C) for 2–4 hours provides the acyl chloride. Anhydrous conditions are critical to avoid hydrolysis side reactions.

Oxalyl Chloride Activation

For acid-sensitive substrates, oxalyl chloride with catalytic N,N-dimethylformamide (DMF) at 0–25°C offers milder conditions. This method is preferred for sterically hindered acids, ensuring >90% conversion.

Stereochemical and Purity Considerations

Racemization during alkylation or hydrolysis remains a key challenge. The patent highlights that pre-activation of carboxyl groups as mixed anhydrides (e.g., with ethyl chloroformate) before reduction stabilizes intermediates, reducing racemization. Additionally, chiral HPLC or enzymatic resolution may refine enantiopurity post-synthesis.

Industrial-Scale Optimization

Scalable production necessitates solvent recovery and catalyst recycling. The patent exemplifies this through column chromatography-free purification by pH-controlled extraction (e.g., adjusting aqueous phases to pH 3 for carboxylic acid isolation).

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylpyrrolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Major Products

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

2,2,4-Trimethylpyrrolidine-1-carbonyl chloride is a chemical compound with a molecular formula of C8H14ClNO and a molecular weight of approximately 159.66 g/mol. It features a pyrrolidine ring with three methyl groups and a carbonyl chloride functional group. The compound is notable for its potential applications in organic synthesis and medicinal chemistry because of its reactive carbonyl chloride group, which can participate in various nucleophilic substitution reactions.

Scientific Research Applications

2,2,4-Trimethylpyrrolidine hydrochloride is widely used in scientific research as a chiral auxiliary in organic synthesis. It is particularly useful in the synthesis of chiral compounds, where it helps control the stereochemistry of the product. This compound is also used in the synthesis of natural products, pharmaceuticals, and agrochemicals. Its versatility makes it valuable in various fields of research, including medicinal chemistry, drug design, and material science.

Use as a Chiral Derivatization Reagent

(S)-(−)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride can be used as a chiral derivatization reagent :

- In the chiral separation of psychoactive, cathinone- and amphetamine-related drugs using GC-MS technique .

- In the estimation of cathinone related drug enantiomers in biological samples like urine and plasma using GC-MS technique .

Reactions

The carbonyl chloride group in this compound makes it highly reactive towards nucleophiles. Common reactions include:

- Amide Formation Reaction with amines to form amides.

- Ester Formation Reaction with alcohols to form esters.

These reactions are facilitated by the strong electrophilic nature of the carbonyl carbon due to the presence of the chlorine atom, which enhances the electrophilicity of the carbonyl group.

Research into the biological activity of 2,2,4-Trimethylpyrrolidine hydrochloride has revealed several promising findings:

- Pharmaceutical Applications The compound is being explored as an intermediate in the synthesis of drugs. Its unique structure allows for modifications that enhance therapeutic efficacy.

- Neurotransmitter Receptors : Preliminary studies suggest that this compound may interact with neurotransmitter systems, influencing physiological responses.

- Enzymatic Activity : It may also affect enzyme functions through competitive inhibition or allosteric modulation.

Potential Interactions:

The biological activity of 2,2,4-Trimethylpyrrolidine hydrochloride is largely attributed to its interactions with various biomolecules. It acts as a ligand that can bind to specific sites on proteins, modulating their activity. The exact pathways and molecular targets are still under investigation but are believed to involve neurotransmitter receptors.

Several case studies have focused on the biological implications of using 2,2,4-Trimethylpyrrolidine hydrochloride:

- Study on Neurotransmitter Interaction : A study investigated the interaction between this compound and neurotransmitter receptors. Results indicated potential modulation of receptor activity which could lead to therapeutic applications in neurology.

- Pharmacodynamics Research : Ongoing research is examining the pharmacodynamics of this compound in relation to opioid receptors. Initial findings suggest it may exhibit partial agonist activity at certain receptor sites.

- Pharmaceutical Applications: The compound is being explored as an intermediate in the synthesis of drugs targeting cystic fibrosis through CFTR modulators . Its unique structure allows for modifications that enhance therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylpyrrolidine-1-carbonyl chloride involves the reactivity of the carbonyl chloride group. This functional group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a data-driven analysis:

Table 1: Comparison of Chloride-Containing Compounds

Key Observations:

Reactivity: The target compound’s acyl chloride group confers high electrophilicity, enabling reactions with amines or alcohols to form amides/esters. This contrasts sharply with sodium chloride (ionic, non-reactive) and Callistephin chloride (stable glycoside) . 2,3,5-Triphenyltetrazolium chloride exhibits redox activity in biological systems, unlike the hydrolytically sensitive acyl chloride .

Structural Complexity :

- The substituted pyrrolidine core distinguishes the target compound from simpler salts (e.g., NaCl) or planar aromatic systems (e.g., tetrazolium chloride). This complexity may influence solubility and steric effects in synthetic applications .

Applications :

- While the target compound is specialized for organic synthesis, other chlorides serve diverse roles: Callistephin chloride as a pH-sensitive pigment, triphenyltetrazolium chloride in staining, and NaCl in corrosion or electrolyte studies .

Limitations of Available Evidence

The provided sources lack direct comparisons with structurally similar acyl chlorides (e.g., pyrrolidine-1-carbonyl chloride or 2,2-dimethylpropanoyl chloride). Further studies on reactivity, stability, or synthetic utility relative to such analogs would enhance this analysis. Current insights are inferred from broader chloride chemistry due to evidence constraints.

Biological Activity

2,2,4-Trimethylpyrrolidine-1-carbonyl chloride is a chemical compound notable for its unique structure, which includes a pyrrolidine ring with three methyl groups and a carbonyl chloride functional group. Its molecular formula is C₈H₁₄ClN, with a molecular weight of approximately 159.66 g/mol. The compound's reactivity is primarily attributed to the carbonyl chloride group, making it a significant candidate for various organic synthesis and medicinal chemistry applications.

The presence of the carbonyl chloride functional group endows this compound with high reactivity towards nucleophiles. This reactivity is facilitated by the electrophilic nature of the carbonyl carbon, enhanced by the chlorine atom's presence. Common reactions include nucleophilic substitution and acylation reactions, which are critical in synthetic organic chemistry.

The biological activity of this compound can be attributed to its ability to interact with various biological targets through its electrophilic carbonyl group. This interaction can lead to the modification of nucleophilic sites on biomolecules such as proteins and nucleic acids.

Potential Applications

- Medicinal Chemistry : Due to its reactive nature, this compound can be utilized in the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties that could be explored in drug development.

- Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic compounds, potentially contributing to the development of new therapeutic agents.

Study on Reactivity and Biological Implications

Research has indicated that compounds similar to this compound exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, studies on related pyrrolidine derivatives have shown promising results in inhibiting cancer cell proliferation.

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Potential anticancer agent | |

| 3-Methylpyrrolidine | Antimicrobial activity | |

| N-Methylpyrrolidine | Neuroprotective effects |

Synthesis and Characterization

Several synthetic routes have been developed for producing this compound. The versatility of these methods highlights the compound's potential in various applications. For example:

- Synthesis Method : The compound can be synthesized through acylation reactions involving pyrrolidine derivatives.

- Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2,2,4-Trimethylpyrrolidine-1-carbonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via the reaction of 2,2,4-trimethylpyrrolidine with phosgene or thionyl chloride under anhydrous conditions. Alternative methods include using triphosgene in dichloromethane at 0–5°C to minimize side reactions. Reaction efficiency depends on stoichiometric control of the carbonylating agent and inert atmosphere maintenance to prevent hydrolysis .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the pyrrolidine ring structure and substituents. Mass spectrometry (MS) validates the molecular ion peak at m/z 175.66 (M⁺). Elemental analysis ensures stoichiometric consistency with the formula C₈H₁₄ClNO .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under anhydrous conditions at room temperature in a desiccator with inert gas (e.g., argon). Avoid exposure to moisture, as hydrolysis generates 2,2,4-trimethylpyrrolidine and hydrochloric acid. Stability tests via TGA/DSC are recommended for long-term storage protocols .

Q. What are the primary reactivity patterns of this acyl chloride in nucleophilic substitution reactions?

- Methodological Answer : It reacts efficiently with amines to form amides (e.g., in peptide coupling) and with alcohols to yield esters. Use Schlenk-line techniques for moisture-sensitive reactions. Catalytic bases like DMAP or triethylamine enhance reaction rates .

Q. What safety precautions are essential during experimental use?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Hydrolysis products (HCl gas) require neutralization with sodium bicarbonate. SDS guidelines for acyl chlorides must be followed, including spill containment with vermiculite .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale syntheses of this compound?

- Methodological Answer : Optimize stoichiometry (1.2:1 ratio of thionyl chloride to pyrrolidine) and employ dropwise addition at 0°C. Continuous removal of HCl gas via vacuum or scavengers (e.g., molecular sieves) improves yields. Pilot-scale trials should monitor exothermicity to prevent decomposition .

Q. What strategies resolve contradictions in reported purity levels across commercial batches?

- Methodological Answer : Use orthogonal purity assays: HPLC (C18 column, acetonitrile/water gradient) quantifies organic impurities, while Karl Fischer titration detects residual moisture. Cross-validate with ¹H NMR integration of characteristic peaks (e.g., methyl groups at δ 1.2–1.5 ppm) .

Q. How does computational modeling predict the compound’s reactivity in novel coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for acyl transfer reactions. Solvent effects (e.g., dielectric constant of DMF vs. THF) are parameterized to predict reaction kinetics and regioselectivity .

Q. What are the challenges in achieving enantioselective synthesis of its derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Q. How do degradation pathways under acidic/basic conditions impact its utility in drug discovery?

- Methodological Answer : Acidic conditions hydrolyze the acyl chloride to carboxylic acid, while basic media promote pyrrolidine ring opening. Accelerated stability studies (40°C/75% RH) combined with LC-MS identify degradation products, guiding formulation strategies for prodrug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.